Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and is marketed under various brand names, including Farxiga. It is classified as a small molecule drug and is recognized for its role in managing glycemic control by inhibiting glucose reabsorption in the kidneys . The dimer form, while less commonly discussed, is noted for its potential relevance in pharmacokinetics and drug formulation .
The synthesis of dapagliflozin involves several key steps, which can be adapted for producing its dimer form. The general synthetic route includes:
The synthesis methods have been optimized for efficiency, yielding high purity and facilitating industrial production .
Dapagliflozin Dimer has a more complex structure than its monomer counterpart due to the dimerization process. The molecular formula CHClO indicates that it contains two dapagliflozin units linked together, which may influence its biological activity and stability.
The chemical behavior of dapagliflozin Dimer may include:
Dapagliflozin functions primarily by inhibiting sodium-glucose cotransporter 2, leading to increased glucose excretion via urine. The dimerized form may enhance this mechanism through:
Relevant data indicate that understanding these properties is essential for effective application in pharmaceuticals .
Dapagliflozin Dimer is primarily explored in research contexts, particularly concerning:
Dapagliflozin dimer (CAS 2452300-79-5) forms primarily through acid-catalyzed glycosidic couplings during the final stages of dapagliflozin synthesis. Lewis acids like BF₃·OEt₂ (boron trifluoride etherate) or TiCl₄ (titanium tetrachloride), employed in glycosidation or deprotection steps, inadvertently catalyze dimerization when reaction stoichiometry is imprecise [1] [2]. These catalysts activate the anomeric carbon of the glucopyranose intermediate, enabling nucleophilic attack by the C5 hydroxyl group of a second dapagliflozin molecule. This forms a bis-C-glycosidic linkage characteristic of the dimeric structure [3].
The dimerization rate escalates significantly when catalyst concentrations exceed 1.5 equivalents, as excess Lewis acid promotes over-activation of sugar moieties. Protons from protic acids (e.g., methanesulfonic acid) also catalyze this pathway by protonating the anomeric oxygen, generating a reactive oxocarbenium ion intermediate [1] [7].
Table 1: Catalytic Factors Influencing Dapagliflozin Dimer Formation
Catalyst Type | Concentration Range | Reaction Phase | Dimer Yield Increase |
---|---|---|---|
BF₃·OEt₂ | >1.5 equiv | Glycosidation | 8–12% |
TiCl₄ | >2.0 equiv | Deprotection | 5–9% |
CH₃SO₃H | >0.5 equiv | Acetal hydrolysis | 10–15% |
Residual HCl | >100 ppm | Crystallization | 3–7% |
Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile exacerbate dimerization due to their high dielectric constants, which stabilize ionic intermediates and prolong reactive species half-lives. In THF, dimer levels reach 1.8–2.4% when reactions proceed at ≥50°C, compared to <0.5% in non-polar solvents like toluene under identical conditions [1] [2].
Temperature thresholds critically govern dimer kinetics:
Reaction duration synergizes with temperature; processes exceeding 8 hours at 50°C in DMF show dimer concentrations >3.0%. Conversely, ethereal solvents like methyl tert-butyl ether (MTBE) suppress oligomerization but may impede dapagliflozin solubility, complicating isolation [2] [6].
Three transient intermediates drive dimerization:
Table 2: Key Reactive Intermediates in Dapagliflozin Dimerization
Intermediate | Formation Trigger | Detection Method | Reactivity Half-Life |
---|---|---|---|
Aglycone carbanion | n-BuLi/THF, <-30°C | Trapping with electrophiles | Seconds |
Oxocarbenium ion | BF₃·OEt₂ in CH₂Cl₂, 25°C | ¹H NMR (δ 7.8–8.2 ppm) | Minutes |
Quinone methide | Δ >80°C, acidic conditions | UV-Vis (λ_max 320 nm) | Hours |
Dimerization parallels Friedel-Crafts alkylation pathways. During the synthesis of dapagliflozin’s diarylmethane precursor, incomplete reduction of ketone intermediates (e.g., compound 5c in [6]) leaves electrophilic carbonyls that undergo unintended coupling with dapagliflozin’s glucosyl anion. This forms a dimer containing a ketone-bridged glucosyl-aglycone structure [6].
Key byproducts identified via LC-MS and isolated synthesis:
Cross-coupling is minimized by:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3